molecular formula C17H20N2O B15340925 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline

3-(Benzyloxy)-4-pyrrolidin-1-ylaniline

Cat. No.: B15340925
M. Wt: 268.35 g/mol
InChI Key: QLXXLYHRLZZPAR-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-pyrrolidin-1-ylaniline is an organic compound that features a benzyloxy group attached to a pyrrolidine ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as BF3·OEt2 .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-pyrrolidin-1-ylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of a nitro group results in the formation of an amine.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes, altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-4-pyrrolidin-1-ylaniline is unique due to its combination of a benzyloxy group, a pyrrolidine ring, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-phenylmethoxy-4-pyrrolidin-1-ylaniline

InChI

InChI=1S/C17H20N2O/c18-15-8-9-16(19-10-4-5-11-19)17(12-15)20-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13,18H2

InChI Key

QLXXLYHRLZZPAR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3

Origin of Product

United States

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